10-Methoxy-9-methyl-8-(3-methylbut-2-enoxy)-1,3,4,5-tetrahydro-2,5-benzoxazocin-6-one
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Overview
Description
10-Methoxy-9-methyl-8-(3-methylbut-2-enoxy)-1,3,4,5-tetrahydro-2,5-benzoxazocin-6-one is a complex organic compound with a unique structure that includes a benzoxazocin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methoxy-9-methyl-8-(3-methylbut-2-enoxy)-1,3,4,5-tetrahydro-2,5-benzoxazocin-6-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the formation of the benzoxazocin ring through a series of cyclization reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
10-Methoxy-9-methyl-8-(3-methylbut-2-enoxy)-1,3,4,5-tetrahydro-2,5-benzoxazocin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
10-Methoxy-9-methyl-8-(3-methylbut-2-enoxy)-1,3,4,5-tetrahydro-2,5-benzoxazocin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 10-Methoxy-9-methyl-8-(3-methylbut-2-enoxy)-1,3,4,5-tetrahydro-2,5-benzoxazocin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7H-Furo 3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-
- 3-Methyl-2-(2-methyl-2-butenyl)-furan
- 3-methoxy-4-[(3-methyl-2-butenyl)oxy]benzaldehyde
Uniqueness
10-Methoxy-9-methyl-8-(3-methylbut-2-enoxy)-1,3,4,5-tetrahydro-2,5-benzoxazocin-6-one is unique due to its specific benzoxazocin ring structure and the presence of multiple functional groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C17H23NO4 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
10-methoxy-9-methyl-8-(3-methylbut-2-enoxy)-1,3,4,5-tetrahydro-2,5-benzoxazocin-6-one |
InChI |
InChI=1S/C17H23NO4/c1-11(2)5-7-22-15-9-13-14(16(20-4)12(15)3)10-21-8-6-18-17(13)19/h5,9H,6-8,10H2,1-4H3,(H,18,19) |
InChI Key |
AZQSCCFUFHJMQW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1OC)COCCNC2=O)OCC=C(C)C |
Canonical SMILES |
CC1=C(C=C2C(=C1OC)COCCNC2=O)OCC=C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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